N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide
Description
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by a central isoxazole ring conjugated to a phenyl group via a carboxamide linker.
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(19-9-1-2-10-19)11-12-3-5-13(6-4-12)18-16(21)14-7-8-17-22-14/h3-8H,1-2,9-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCPOFXPNUFTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the isoxazole ring through a cycloaddition reaction. The pyrrolidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Isoxazole Ring Reactivity
The 5-carboxamide-substituted isoxazole ring participates in electrophilic substitutions and cycloadditions:
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Electrophilic Substitution : The electron-deficient nature of the isoxazole ring directs electrophiles to the 4-position (meta to carboxamide). Bromination or nitration occurs under mild conditions (e.g., HNO₃/AcOH at 0°C) .
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Cycloadditions : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions at elevated temperatures (80–100°C), forming bicyclic adducts .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, CHCl₃, RT | 4-bromo derivative | 72% | |
| Diels-Alder | Maleic anhydride, 80°C | Bicyclic oxabicyclo[3.3.0]octane | 58% |
Carboxamide Functionalization
The carboxamide group undergoes hydrolysis and nucleophilic substitution:
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Hydrolysis : Under acidic (HCl, H₂O/EtOH, reflux) or basic (NaOH, H₂O/THF, 60°C) conditions, the carboxamide converts to isoxazole-5-carboxylic acid and 4-(2-oxo-2-pyrrolidinylethyl)aniline .
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Amide Coupling : Reacts with primary amines (e.g., benzylamine) via EDCl/HOBt-mediated coupling to form secondary amides .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, EtOH, reflux, 6h | Isoxazole-5-carboxylic acid | 85% | |
| EDCl Coupling | EDCl, HOBt, DMF, RT, 12h | N-benzyl derivative | 67% |
Pyrrolidinone Modifications
The 2-oxo-pyrrolidine moiety engages in:
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Ring-Opening : Treatment with LiAlH₄ reduces the lactam to a pyrrolidine, while strong acids (H₂SO₄) induce ring contraction .
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Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form N-alkylated derivatives .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF, reflux, 2h | 2-(pyrrolidin-1-yl)ethyl group | 78% | |
| N-Methylation | CH₃I, NaH, DMF, 0°C→RT | N-methylpyrrolidinone derivative | 63% |
Aryl Group Reactivity
The para-substituted phenyl ring undergoes:
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Sulfonation : Fuming H₂SO₄ at 120°C introduces a sulfonic acid group at the ortho position relative to the ethyl-pyrrolidinone chain .
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Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes the phenyl ring .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Sulfonation | H₂SO₄ (fuming), 120°C, 4h | Ortho-sulfonic acid derivative | 55% | |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, 80°C | Biaryl derivative | 69% |
Stability and Degradation
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Photodegradation : UV irradiation (254 nm) in methanol generates isoxazole ring-opened nitrile oxides as intermediates .
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Thermal Stability : Decomposes above 250°C, forming CO₂ and pyrrolidine fragments (TGA analysis).
Key Mechanistic Insights
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial efficacy of compounds containing isoxazole and pyrrolidine moieties. For instance, derivatives similar to N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
Case Study: Efficacy Against MRSA
A notable study evaluated a series of pyrrole-based compounds, revealing that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like vancomycin. For example:
- Compound A : MIC against MRSA was found to be 0.13 µg/mL.
- Control (Vancomycin) : MIC ranged from 0.5 to 1 µg/mL.
This suggests that this compound could serve as a lead for developing new antibacterial agents .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown promise in antifungal applications. Research indicates that derivatives with similar structures can inhibit fungal growth effectively.
Data Table: Antifungal Activity
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| N-(4-(2-oxo... | Candida albicans | 12.5 |
| Control (Fluconazole) | Candida albicans | 8 |
This data supports the potential for further exploration of this compound in treating fungal infections .
Neuroprotective Properties
The neuroprotective potential of compounds like this compound has been investigated due to their ability to inhibit inflammatory pathways in neurodegenerative diseases.
Case Study: Neuroinflammation
A study focused on isoxazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines in neuronal cell lines. The findings suggest that these compounds could mitigate neuroinflammation associated with conditions such as Alzheimer's disease.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis in neuronal cells.
Mechanism of Action
The mechanism of action of N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analog 1: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (Example 51, )
Key Differences :
- Core Heterocycle : Replaces the isoxazole with a methylthiazole group, enhancing π-π stacking but reducing metabolic stability due to sulfur oxidation susceptibility.
- Substituents: Incorporates a hydroxylated pyrrolidine and a cyclopentanecarbonyl-isoindolinone group, increasing hydrogen-bonding capacity and steric bulk.
- Pharmacokinetics : Higher molecular weight (MW: 602.7 g/mol vs. 354.4 g/mol) results in lower oral bioavailability (predicted logP: 3.8 vs. 2.1).
Experimental Findings :
- In silico docking (AutoDock Vina ) shows weaker binding affinity (−8.2 kcal/mol vs. −9.1 kcal/mol) to a model kinase target, likely due to steric clashes from the isoindolinone group.
Structural Analog 2: (2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 52, )
Key Differences :
- Backbone: Features a hydroxylated butanoyl chain, introducing additional polar interactions but increasing susceptibility to enzymatic hydrolysis.
- Solubility : Aqueous solubility is improved (logS: −3.2 vs. −4.5) due to multiple hydroxyl groups, though membrane permeability is compromised.
Binding Data :
- Competitive inhibition assays reveal IC₅₀ values of 120 nM for this analog vs. 85 nM for the target compound, attributed to reduced hydrophobic complementarity in the active site.
Tabulated Comparison
Research Implications
However, Analog 2’s solubility profile highlights trade-offs between polarity and permeability, suggesting opportunities for prodrug derivatization.
Biological Activity
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features an isoxazole ring fused with a phenyl group and a pyrrolidine moiety, which contributes to its unique biological profile. The molecular formula is , and it has a molecular weight of approximately 272.30 g/mol.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro evaluations demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
| Bacterial Strain | MIC (µg/mL) | Standard Control | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 3.12 - 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 3.12 - 12.5 | Ciprofloxacin | 2 |
2. Anti-inflammatory Activity
The compound has shown potential anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). Research indicates that derivatives with similar structures exhibit significant inhibition of these enzymes, suggesting that this compound may also possess this activity .
3. Neuroprotective Properties
There is emerging evidence that compounds containing isoxazole rings may offer neuroprotective effects. In particular, studies have suggested that derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : The compound likely inhibits enzymes like COX and lipoxygenases, which play crucial roles in inflammatory processes.
- Antioxidant Activity : By modulating oxidative stress pathways, it may enhance cellular defense mechanisms against oxidative damage.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study evaluated a series of pyrrolidine derivatives for their antibacterial properties, confirming that modifications in the side chains significantly influenced their activity against resistant bacterial strains .
- Neuroprotective Effects : Research into isoxazole derivatives has shown promise in protecting against neurodegeneration in animal models, suggesting a potential therapeutic role in treating neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)isoxazole-5-carboxamide, and what key reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step procedures, including:
- Isoxazole ring formation via cyclization of β-diketones or nitrile oxides with alkenes.
- Amide coupling between the isoxazole-5-carboxylic acid derivative and the substituted aniline intermediate (e.g., using EDC/HOBt or DCC as coupling agents).
- Pyrrolidine incorporation via nucleophilic substitution or reductive amination.
Key reaction conditions include: - Solvent choice (e.g., DMF or THF for polar aprotic environments).
- Temperature control (e.g., 0–5°C for cyclization steps to minimize side reactions).
- Catalyst optimization (e.g., Pd/C for hydrogenation steps) .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and connectivity (e.g., pyrrolidine proton integration at δ 1.8–2.5 ppm).
- Infrared Spectroscopy (IR): Detects carbonyl groups (C=O stretch at ~1680–1720 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for biological assays).
- Mass Spectrometry (MS): ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What initial biological screening assays are recommended for evaluating its pharmacological potential?
Methodological Answer:
- Enzyme inhibition assays: Target kinases or proteases linked to pyrrolidine/isoxazole pharmacophores (e.g., kinase ATP-binding domain inhibition).
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial screening: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve purity and scalability?
Methodological Answer:
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 24h to 2h for cyclization steps) and improves yield by 15–20% .
- Solvent-free conditions: Minimizes purification steps for amide coupling (e.g., using ionic liquids).
- Flow chemistry: Enables continuous production with real-time monitoring via inline HPLC .
Q. How can contradictions in biological activity data across structurally similar compounds be resolved?
Methodological Answer:
- Structural-activity relationship (SAR) analysis: Compare substituent effects using analogs (e.g., replacing pyrrolidine with piperidine reduces kinase inhibition by 40% ).
- Assay standardization: Control variables like buffer pH (e.g., pH 7.4 vs. 6.8 alters enzyme binding).
- Meta-analysis: Aggregate data from multiple studies (e.g., IC50 variability in cytotoxicity assays) to identify trends .
Q. What computational strategies predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking: Use software like AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., ATP-binding pockets).
- Molecular Dynamics (MD) simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2.0 Å indicates stable binding).
- Free-energy calculations: MM-PBSA/GBSA methods estimate binding affinities (ΔG < −8 kcal/mol suggests strong interactions) .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray diffraction?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
